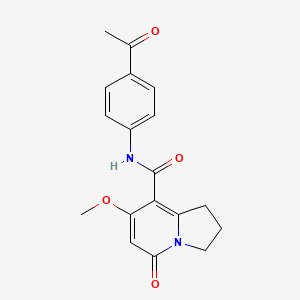![molecular formula C22H13Cl2NO3 B2562155 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630052-49-2](/img/structure/B2562155.png)
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . For example, 4-chlorobenzoyl chloride has been used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .Molecular Structure Analysis
The molecular structure of a benzamide consists of a benzene ring connected to an amide functional group . The exact structure can vary depending on the specific substituents attached to the benzene ring and the amide nitrogen.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, depending on the specific substituents present. For example, 4-chlorobenzoyl chloride is an acyl chloride and can react with amines to form benzamides .Physical And Chemical Properties Analysis
The physical and chemical properties of a benzamide can vary depending on the specific substituents present. For example, 4-chlorobenzoyl chloride has a molecular weight of 175.01, a boiling point of 102-104°C at 11 mmHg, and a density of 1.365 g/mL at 20°C .Applications De Recherche Scientifique
Chemical Stability and Degradation Studies
The study of chemical stability and degradation under various conditions is crucial for understanding the intrinsic stability of compounds similar to 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide. For example, research on 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with a somewhat related structure, highlighted the importance of forced degradation studies in drug development to identify degradation products and determine molecular stability (Santos et al., 2013).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a common application in chemical research. For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives and their subsequent evaluation against Mycobacterium tuberculosis showcased the potential antimicrobial applications of similar benzamide compounds (Nimbalkar et al., 2018).
Crystal Structure and Molecular Interactions
Investigating the crystal structure and molecular interactions of benzamide derivatives can provide insights into their chemical behavior and potential applications. A study on isomeric imides, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide, analyzed weak interactions in the crystal structures, which is crucial for understanding the compound's properties and applications in material science or pharmaceuticals (Mocilac et al., 2018).
Inhibitors and Drug Development
Benzamide derivatives often serve as inhibitors for various biological targets, which is significant in drug development. For example, research on synthetic benzamide derivatives, including MS-27-275, explored their ability to inhibit histone deacetylase, demonstrating the potential therapeutic applications of such compounds in cancer treatment (Saito et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQRUSGPQTYYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)
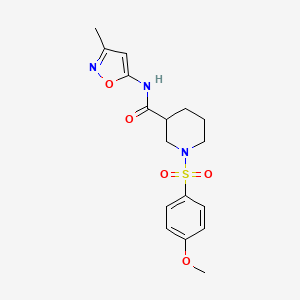
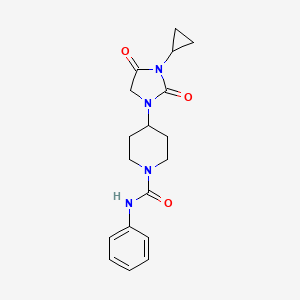
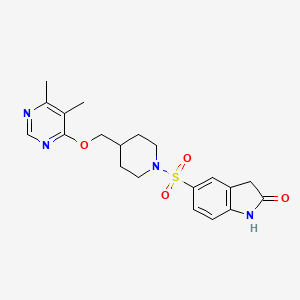
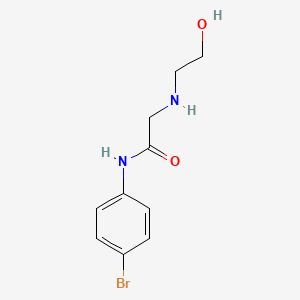
![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)
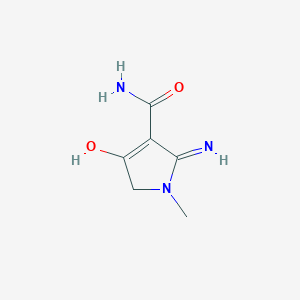
![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)
![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)
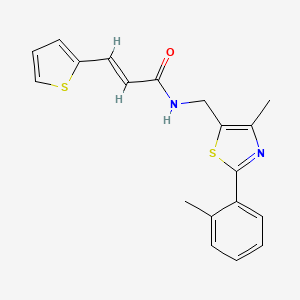
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)
![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)
